molecular formula C24H20N2O4 B11511490 7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11511490
M. Wt: 400.4 g/mol
InChI Key: XLRVXXHFEAFJOE-UHFFFAOYSA-N
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Description

7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions, such as the presence of a catalyst and controlled temperature.

    Functional group modifications: Introduction of the hydroxypropyl and amino groups through reactions like nucleophilic substitution or addition.

    Final adjustments: Ensuring the correct stereochemistry and purity through purification techniques like chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-ICOSAHYDRO-1H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE
  • 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-ICOSAHYDRO-1H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE

Uniqueness

Compared to similar compounds, 7-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

7-(3-hydroxypropylamino)-3-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C24H20N2O4/c1-13-7-8-16-18(11-13)30-19-12-17(25-9-4-10-27)20-21(22(19)26-16)24(29)15-6-3-2-5-14(15)23(20)28/h2-3,5-8,11-12,25-27H,4,9-10H2,1H3

InChI Key

XLRVXXHFEAFJOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NCCCO

Origin of Product

United States

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